molecular formula C9H9N5 B072636 4-((1H-Imidazol-2-yl)azo)aniline CAS No. 1573-51-9

4-((1H-Imidazol-2-yl)azo)aniline

Cat. No. B072636
CAS RN: 1573-51-9
M. Wt: 187.2 g/mol
InChI Key: DMOZFEVGVJMQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-Imidazol-2-yl)azo)aniline, commonly known as IAA, is a synthetic dye used in biochemical research as a pH indicator. It is a yellow to orange powder that is soluble in water and ethanol. IAA is a useful tool for studying enzyme kinetics, protein-protein interactions, and intracellular pH changes.

Scientific Research Applications

IAA is widely used as a pH indicator in biochemical research. It is commonly used to monitor the pH changes in enzymatic reactions, protein-protein interactions, and intracellular pH changes. IAA is also used to study the mechanism of action of ion channels and transporters. It has been used to investigate the pH dependence of the activity of the Na+/H+ exchanger in mammalian cells and the Cl−/HCO3− exchanger in red blood cells.

Mechanism Of Action

IAA is a pH-sensitive dye that changes color in response to changes in pH. It exists in two forms, a protonated form (IAAH) and a deprotonated form (IAA−). The absorption spectra of these two forms are different, with IAAH absorbing at 430 nm and IAA− absorbing at 590 nm. The ratio of the absorbance at these two wavelengths is proportional to the pH of the solution. At low pH, IAAH is the predominant form, and at high pH, IAA− is the predominant form.

Biochemical And Physiological Effects

IAA has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is widely used in biochemical research.

Advantages And Limitations For Lab Experiments

IAA is a useful tool for studying enzyme kinetics, protein-protein interactions, and intracellular pH changes. Its advantages include its sensitivity to pH changes, its ease of use, and its non-toxicity. However, IAA has some limitations. It is not suitable for use in solutions containing high concentrations of proteins or other interfering substances. It is also not suitable for use in solutions with extreme pH values.

Future Directions

There are several future directions for the use of IAA in biochemical research. One possible direction is the development of new pH-sensitive dyes with improved properties, such as increased sensitivity or broader pH range. Another direction is the use of IAA in combination with other techniques, such as fluorescence resonance energy transfer (FRET) or Förster resonance energy transfer (FRET), to study protein-protein interactions and intracellular signaling pathways. Finally, IAA could be used in the development of new diagnostic tools for diseases such as cancer, which are characterized by changes in intracellular pH.

Synthesis Methods

The synthesis of IAA involves the reaction of 2-nitroaniline and imidazole in the presence of a reducing agent such as zinc dust. The reaction proceeds via a diazo coupling reaction to form the final product. The purity of IAA can be improved by recrystallization from a suitable solvent.

properties

CAS RN

1573-51-9

Product Name

4-((1H-Imidazol-2-yl)azo)aniline

Molecular Formula

C9H9N5

Molecular Weight

187.2 g/mol

IUPAC Name

4-(1H-imidazol-2-yldiazenyl)aniline

InChI

InChI=1S/C9H9N5/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,10H2,(H,11,12)

InChI Key

DMOZFEVGVJMQTB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1N)NN=C2N=CC=N2

SMILES

C1=CC(=CC=C1N)N=NC2=NC=CN2

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=NC=CN2

Other CAS RN

1573-51-9

synonyms

2-[(4-Aminophenyl)azo]-1H-imidazole

Origin of Product

United States

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